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Compound of Interest

Compound Name: Flumatinib

Cat. No.: B611963

Flumatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated
significant efficacy in the treatment of chronic myeloid leukemia (CML).[1][2] This technical
guide provides a comprehensive overview of Flumatinib's chemical properties, synthesis, and
its mechanism of action for researchers, scientists, and drug development professionals.

Chemical Structure

Flumatinib, also known as HH-GV678, is an orally bioavailable small molecule.[3][4] Its
chemical structure is based on a pyridinylpyrimidine scaffold. The IUPAC name for Flumatinib
is 4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-3-
pyridinyl]-3-(trifluoromethyl)benzamide.[3] The key chemical features and identifiers of
Flumatinib are summarized in the table below.
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Identifier Value
Molecular Formula C29H29F3N8O[3][5]
Molecular Weight 562.6 g/mol [3]

4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-
IUPAC Name 5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-3-
pyridinyl]-3-(trifluoromethyl)benzamide[3]

CC1=C(C=C(C=N1)NC(=0)C2=CC(=C(C=C2)C
SMILES N3CCN(CC3)C)C(F)
(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5[3]

INChI=1S/C29H29F3N80/c1-19-26(38-28-34-9-
7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-
19)36-27(41)20-5-6-22(24(14-

InChl
20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-
9,14-17H,10-13,18H2,1-2H3,(H,36,41)
(H,34,37,38)[3]

CAS Number 895519-90-1[3]

Flumatinib is often administered as a mesylate salt, Flumatinib Mesylate.[6][7]

Mechanism of Action and Signaling Pathways

Flumatinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of
Philadelphia chromosome-positive (Ph+) CML.[1][8] It also inhibits other tyrosine kinases,
including platelet-derived growth factor receptor (PDGFR) and c-Kit (also known as stem cell
factor receptor or SCFR).[3][6] By binding to the ATP-binding site of these kinases, Flumatinib
blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial
for cell proliferation, survival, and differentiation.[3][6]

The constitutive activation of the BCR-ABL fusion protein in CML leads to the uncontrolled
proliferation of leukemic cells.[8] Flumatinib's inhibition of BCR-ABL effectively abrogates this
aberrant signaling.[8] In addition to its activity against wild-type BCR-ABL, Flumatinib has
shown efficacy against certain imatinib-resistant BCR-ABL mutations.[9]
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The inhibition of PDGFR and c-Kit contributes to Flumatinib's broader antineoplastic activity.[3]
[6] PDGFR is often upregulated in various tumor types and plays a role in cell migration and
angiogenesis.[3][6] Activating mutations in c-Kit are associated with gastrointestinal stromal
tumors (GISTs) and other malignancies.[10]

The downstream signaling pathways affected by Flumatinib include the ERK1/2 and STAT3
pathways.[10] Inhibition of KIT phosphorylation by Flumatinib leads to the subsequent
reduction in the phosphorylation of ERK1/2 and STAT3, key mediators of cell growth and
survival.[10]
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Flumatinib inhibits KIT signaling pathways.

Resistance to Flumatinib has been associated with the hyperactivation of the
EGFR/ERK/STAT3 signaling pathway.[11]

Synthesis of Flumatinib

A method for the synthesis of Flumatinib mesylate has been disclosed, starting from 4-methyl-
3-(trifluoromethyl)benzonitrile.[12] The synthesis involves a three-step reaction sequence:
bromination, substitution, and coupling.[12] This route is described as having a reasonable
pathway and simple operation, making it suitable for industrial production.[12]

The key steps in the synthesis are outlined below:
o Bromination of the starting material.
o Substitution reaction with N-methylpiperazine.

o Coupling reaction with N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine to
yield Flumatinib.[12]

Starting Material:
4-methyl-3-(trifluoromethyl)benzonitrile

Click to download full resolution via product page

Simplified workflow for the synthesis of Flumatinib.

Experimental Protocol for Synthesis

The following is a detailed experimental protocol for a key coupling step in the synthesis of
Flumatinib, as described in a patent.[12]

Step: Coupling of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide with N-(5-
chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine

o Reactants and Reagents:
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[e]

4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide

o N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine

o Palladium acetate (catalyst)

o Acetonitrile (solvent)

o Sodium bicarbonate solution

o Ethyl acetate/n-hexane mixture

o Anhydrous magnesium sulfate

e Procedure:

[¢]

Add acetonitrile (200mL) and palladium acetate (7.3mg) to the reaction solution containing
the reactants.

o Heat the reaction solution to 135°C and continue the reaction for 2 hours.
o Remove the organic solvent by rotary evaporation to obtain a concentrated solution.

o Add sodium bicarbonate solution (200mL) and a 3:1 mixture of ethyl acetate/n-hexane
(200mL) to the concentrated solution.

o Stir for 15 minutes, then allow the layers to separate and collect the organic phase.
o Repeat the extraction of the aqueous phase twice more.

o Combine the organic phases, concentrate under reduced pressure, and dry with
anhydrous magnesium sulfate to obtain the final product.[12]

Quantitative Data
In Vitro Potency (IC50 Values)

Flumatinib has demonstrated potent inhibitory activity against its target kinases. The half-
maximal inhibitory concentration (IC50) values are summarized below.
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Target Kinase IC50 (nM)
c-Abl 1.2[4]
PDGFRB 307.6[4]
c-Kit 665.5[4]

In a study on the Ph+ ALL cell line SUP-B15, Flumatinib showed a significantly lower IC50
value compared to imatinib and dasatinib, indicating a stronger inhibitory effect on cell
proliferation.[13]

Drug IC50 (pmoliL) for SUP-B15 cells
Imatinib 13.25[13]

Dasatinib 8.63[13]

Flumatinib 1.388[13]

Clinical Efficacy in Chronic Myeloid Leukemia

Clinical trials have demonstrated the superiority of Flumatinib over imatinib as a first-line
treatment for chronic phase CML (CML-CP).[1][14]

Comparison of Flumatinib vs. Imatinib in Newly Diagnosed CML-CP Patients
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Efficacy Endpoint Flumatinib Imatinib P-value

Major Molecular

Response (MMR) at 6  33.7%][1] 18.3%][1] 0.0006][1]
months
MMR at 12 months 52.6%[1] 39.6%][1] 0.0102[1]

Early Molecular
Response (EMR) at 3 82.1%][1] 53.3%][1] < 0.0001[1]

months

Molecular Remission

23.0%[1] 11.7%[1] 0.0034[1]
4 (MR4) at 12 months

Patients receiving Flumatinib achieved significantly higher, faster, and deeper molecular
responses compared to those receiving imatinib.[1] Furthermore, no patients in the Flumatinib
arm progressed to the accelerated or blast phase within 12 months, compared to four patients
in the imatinib arm.[1]

Conclusion

Flumatinib is a highly effective second-generation tyrosine kinase inhibitor with a well-defined
chemical structure and mechanism of action. Its potent inhibition of BCR-ABL, PDGFR, and c-
Kit translates into superior clinical outcomes for patients with chronic myeloid leukemia
compared to first-generation inhibitors. The synthesis of Flumatinib has been optimized for
industrial production, ensuring its availability for clinical use. The quantitative data from both in
vitro and clinical studies strongly support the role of Flumatinib as a valuable therapeutic agent
in the management of CML. Further research into its efficacy against resistant mutations and

its potential in other malignancies is ongoing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32928796/
https://pubmed.ncbi.nlm.nih.gov/32928796/
https://pubmed.ncbi.nlm.nih.gov/32928796/
https://ashpublications.org/blood/article/142/Supplement%201/3175/500012/Flumatinib-for-Newly-Diagnosed-Chronic-Phase
https://pubchem.ncbi.nlm.nih.gov/compound/Flumatinib
https://www.medchemexpress.com/Flumatinib.html
https://precision.fda.gov/ginas/app/ui/substances/dade68c2-5ec6-4c9b-8f54-d842f90dbc95
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/flumatinib-mesylate
https://pubchem.ncbi.nlm.nih.gov/compound/46910592
https://pubchem.ncbi.nlm.nih.gov/compound/46910592
https://synapse.patsnap.com/article/what-is-flumatinib-mesylate-used-for
https://haematologica.org/article/view/haematol.2023.284892
https://haematologica.org/article/view/haematol.2023.284892
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11267979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11267979/
https://patents.google.com/patent/CN111072636A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC10196016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10196016/
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.7004
https://www.benchchem.com/product/b611963#flumatinib-chemical-structure-and-synthesis
https://www.benchchem.com/product/b611963#flumatinib-chemical-structure-and-synthesis
https://www.benchchem.com/product/b611963#flumatinib-chemical-structure-and-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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